Fedratinib Hydrochloride is an anti-cancer medication primarily used for the treatment of myeloproliferative diseases, particularly myelofibrosis. It is marketed under the brand name Inrebic and functions as a selective inhibitor of Janus kinase 2, which plays a crucial role in the signaling pathways associated with hematopoiesis and immune responses. Fedratinib Hydrochloride was approved by the United States Food and Drug Administration on August 16, 2019, for adult patients with primary or secondary myelofibrosis, addressing symptoms such as splenomegaly and anemia.
Fedratinib Hydrochloride is derived from the compound fedratinib, which is classified as an antineoplastic agent. It belongs to the category of tyrosine kinase inhibitors, specifically targeting Janus kinase 2 and FMS-like tyrosine kinase 3. The chemical structure of fedratinib is represented by the formula , with a molar mass of approximately 524.68 g/mol. The compound is administered orally in capsule form, typically at a dosage of 100 mg per capsule .
The synthesis of Fedratinib Hydrochloride involves several methods aimed at producing various crystalline forms of the compound. The primary method includes reactive crystallization, where fedratinib free base is reacted with hydrochloric acid in a solvent such as acetone or tetrahydrofuran. The process can yield different forms (A to F) based on variations in solvent conditions, temperature cycling, and anti-solvent addition techniques.
Fedratinib Hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes a pyrimidine ring and a pyrrolidine group, which are essential for its interaction with the target kinases.
Fedratinib Hydrochloride undergoes various chemical reactions that are critical for its pharmacological activity. The primary reaction involves the inhibition of Janus kinase 2 through competitive binding, which disrupts downstream signaling pathways essential for cell proliferation and survival.
The mechanism of action of Fedratinib Hydrochloride primarily involves its role as a selective inhibitor of Janus kinase 2. This inhibition leads to decreased phosphorylation of signal transducer and activator of transcription proteins, which are critical components in the signaling pathways activated by various cytokines.
Fedratinib Hydrochloride exhibits distinct physical and chemical properties that influence its therapeutic efficacy.
Fedratinib Hydrochloride is primarily utilized in clinical settings for treating myelofibrosis, a type of blood cancer characterized by abnormal blood cell production in the bone marrow.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6